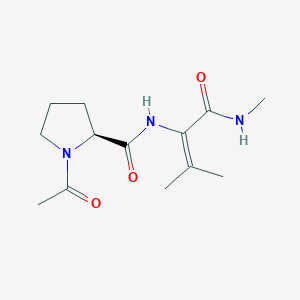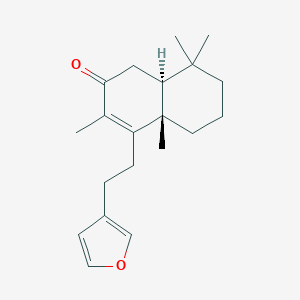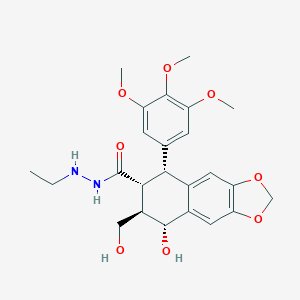
Aflatrem
Overview
Description
Aflatrem is a potent tremorgenic mycotoxin produced by the soil fungus Aspergillus flavusThis compound is known for its neurotoxic effects, leading to tremors and other neurological disorders in animals .
Scientific Research Applications
Aflatrem has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the biosynthesis and chemical properties of indole-diterpenes.
Biology: It is used to investigate the effects of tremorgenic mycotoxins on neurological functions and to study the mechanisms of fungal pathogenicity.
Medicine: Research on this compound contributes to understanding the toxicological effects of mycotoxins and developing strategies to mitigate their impact on human and animal health.
Mechanism of Action
Aflatrem exerts its effects by modulating neurotransmitter release in the central nervous system and inhibiting BK channels in the peripheral nervous system. These actions lead to neurological symptoms such as tremors and convulsions. The exact molecular targets and pathways involved in this compound’s mechanism of action are still being investigated, but it is known to affect calcium signaling and neurotransmitter release .
Safety and Hazards
Future Directions
Research is ongoing to understand the biosynthesis of Aflatrem and to find ways to reduce this compound contamination . The conservation of staggers phenotype between different species suggests that behaviour manipulating strategies exhibited across the Tree of Life may be more similar in approach, if not widely different in application, than we realize .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aflatrem is biosynthesized by Aspergillus flavus through a series of enzymatic reactions involving gene clusters. The biosynthesis involves two discrete loci, ATM1 and ATM2, which contain genes responsible for the production of this compound . The process begins with the synthesis of indole-diterpene intermediates, which are then modified through various enzymatic steps to produce this compound.
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Aspergillus flavus cultures. The conditions for optimal production include maintaining specific temperature, pH, and nutrient levels to promote the growth of the fungus and the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Aflatrem undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various enzymes and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions can be carried out using halogens and other electrophiles under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Comparison with Similar Compounds
Aflatrem is structurally similar to other indole-diterpenes such as paxilline and paspalinine. These compounds share similar biosynthetic pathways and chemical properties but differ in their specific biological activities and toxicities. This compound is unique in its potent tremorgenic effects, which are more pronounced compared to other related compounds .
Similar Compounds:
- Paxilline
- Paspalinine
- Penitrem A
- Verruculogen
These compounds, like this compound, are produced by various fungal species and have diverse biological activities and toxicological profiles .
Properties
IUPAC Name |
(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDJBQQJIDPRKP-SLUQHKSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC(=C67)C(C)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(C=CC=C7N6)C(C)(C)C=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70553-75-2 | |
| Record name | Aflatrem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFLATREM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEL123Y65D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















